

Spectroscopic Analysis of 3-Fluoro-4-methoxyphenylacetic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenylacetic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3-Fluoro-4-methoxyphenylacetic acid** (CAS No: 452-14-2), a valuable building block in medicinal chemistry and materials science. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for **3-Fluoro-4-methoxyphenylacetic acid** is $C_9H_9FO_3$, with a molecular weight of 184.16 g/mol. [1][2] The spectroscopic data presented below provides the foundational information for the structural elucidation and quality control of this compound.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) method was utilized for this analysis.

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M+)	m/z 184
Key Fragmentation	Data not available in the provided search results

Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the molecule. The data below was obtained from a gas-phase IR spectrum.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~2950-3100	C-H stretch (aromatic and alkyl)
~1710-1760	C=O stretch (carboxylic acid)
~1500-1600	C=C stretch (aromatic ring)
~1200-1300	C-O stretch (ether and acid)
~1000-1100	C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: Experimental NMR data for **3-Fluoro-4-methoxyphenylacetic acid** was not available in the public domain at the time of this report. The following data is predicted based on computational models and should be used as a reference. Experimental verification is highly recommended.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.05	d	1H	H-5 (aromatic)
~6.95	dd	1H	H-6 (aromatic)
~6.85	d	1H	H-2 (aromatic)
~3.85	s	3H	-OCH ₃ (methoxy)
~3.60	s	2H	-CH ₂ - (acetic acid)
~11.0	br s	1H	-COOH (carboxylic acid)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~178	-COOH (carboxylic acid)
~152 (d)	C-3 (aromatic, C-F)
~148	C-4 (aromatic, C-O)
~125	C-1 (aromatic)
~118 (d)	C-2 (aromatic)
~115 (d)	C-5 (aromatic)
~112	C-6 (aromatic)
~56	-OCH ₃ (methoxy)
~40	-CH ₂ - (acetic acid)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as **3-Fluoro-4-methoxyphenylacetic acid**.

Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** A small amount of solid **3-Fluoro-4-methoxyphenylacetic acid** is introduced directly into the ion source of the mass spectrometer via a direct insertion probe.
- **Ionization:** The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy (Thin Film)

- **Sample Preparation:** A small amount of solid **3-Fluoro-4-methoxyphenylacetic acid** is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
- **Film Deposition:** A few drops of the solution are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- **Analysis:** The salt plate is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** An infrared beam is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

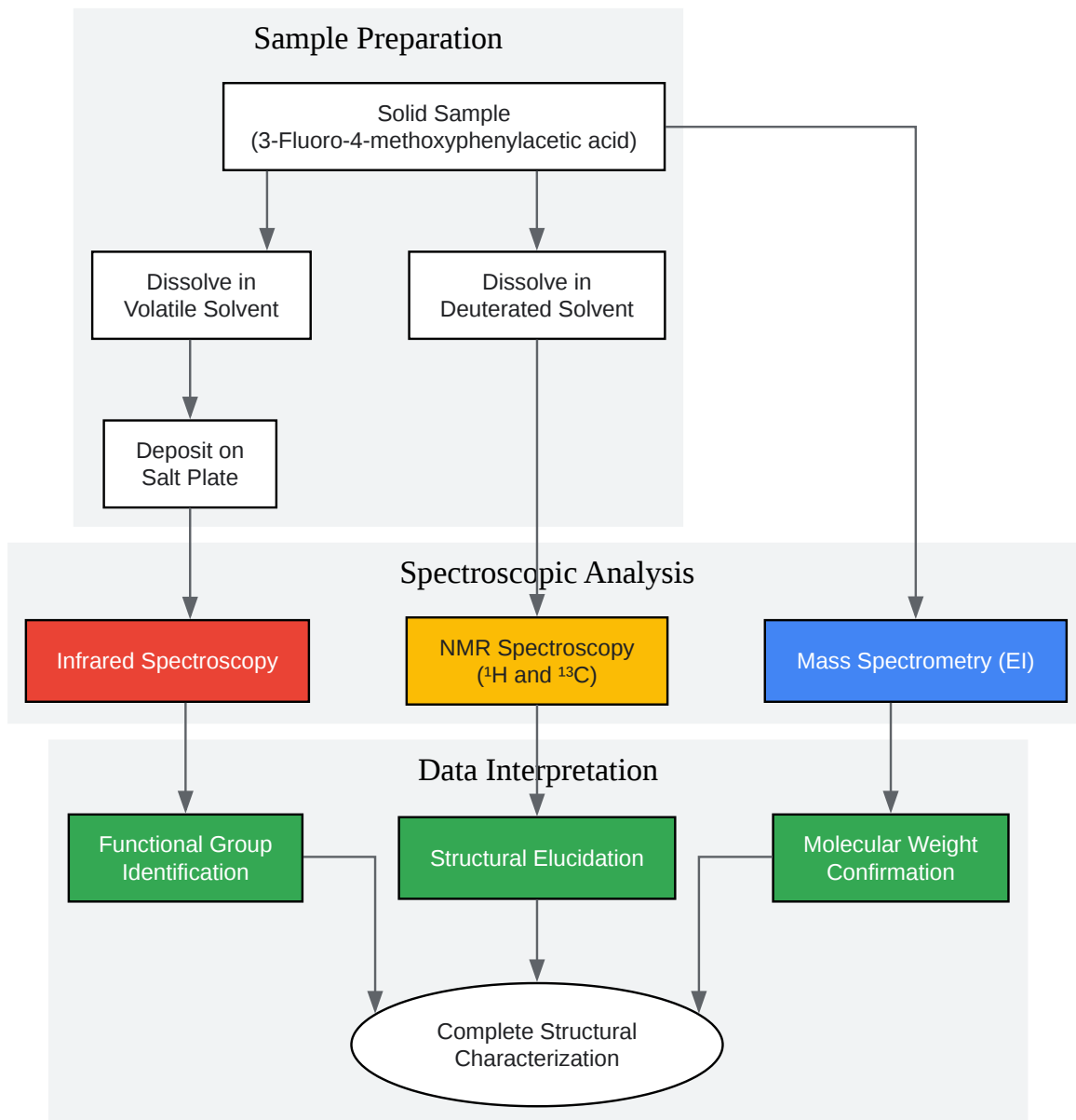
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-Fluoro-4-methoxyphenylacetic acid** is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 500 MHz).

- ^1H NMR: A proton NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.
- ^{13}C NMR: A carbon-13 NMR spectrum is acquired similarly, often using proton decoupling to simplify the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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References

- 1. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 2. merckmillipore.com [merckmillipore.com]
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